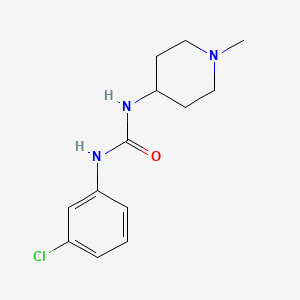
N-(3-chlorophenyl)-N'-(1-methyl-4-piperidinyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-N'-(1-methyl-4-piperidinyl)urea, also known as NPC-15437, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. NPC-15437 is a small molecule that belongs to the class of urea-based compounds and has been studied for its ability to modulate various biological processes.
Wirkmechanismus
N-(3-chlorophenyl)-N'-(1-methyl-4-piperidinyl)urea exerts its therapeutic effects by modulating various biological processes. One of the key mechanisms of action of N-(3-chlorophenyl)-N'-(1-methyl-4-piperidinyl)urea is its ability to inhibit the activity of protein kinase C (PKC). PKC is an enzyme that plays a critical role in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting the activity of PKC, N-(3-chlorophenyl)-N'-(1-methyl-4-piperidinyl)urea can induce apoptosis in cancer cells and prevent the progression of neurodegenerative diseases.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-N'-(1-methyl-4-piperidinyl)urea has been shown to have various biochemical and physiological effects. Studies have shown that N-(3-chlorophenyl)-N'-(1-methyl-4-piperidinyl)urea can induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes involved in the apoptotic pathway. N-(3-chlorophenyl)-N'-(1-methyl-4-piperidinyl)urea has also been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix. In addition, N-(3-chlorophenyl)-N'-(1-methyl-4-piperidinyl)urea has been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(3-chlorophenyl)-N'-(1-methyl-4-piperidinyl)urea is its ability to selectively target cancer cells without affecting normal cells. This selectivity makes N-(3-chlorophenyl)-N'-(1-methyl-4-piperidinyl)urea a promising candidate for cancer therapy. However, one of the limitations of N-(3-chlorophenyl)-N'-(1-methyl-4-piperidinyl)urea is its low solubility in water, which can make it difficult to administer in vivo. In addition, N-(3-chlorophenyl)-N'-(1-methyl-4-piperidinyl)urea has a short half-life, which can limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on N-(3-chlorophenyl)-N'-(1-methyl-4-piperidinyl)urea. One direction is to develop novel formulations of N-(3-chlorophenyl)-N'-(1-methyl-4-piperidinyl)urea that can improve its solubility and bioavailability. Another direction is to study the potential use of N-(3-chlorophenyl)-N'-(1-methyl-4-piperidinyl)urea in combination with other chemotherapeutic agents to enhance its efficacy. Furthermore, more studies are needed to understand the molecular mechanisms underlying the therapeutic effects of N-(3-chlorophenyl)-N'-(1-methyl-4-piperidinyl)urea and to identify potential biomarkers for patient selection and monitoring.
Synthesemethoden
The synthesis of N-(3-chlorophenyl)-N'-(1-methyl-4-piperidinyl)urea involves a multistep process that starts with the reaction of 3-chloroaniline with sodium nitrite in the presence of hydrochloric acid. This reaction leads to the formation of 3-chloro-4-nitroaniline, which is then reduced to 3-chloro-4-aminophenol using sodium hydrosulfite. The next step involves the reaction of 3-chloro-4-aminophenol with 1-methylpiperidine-4-carboxylic acid chloride to form N-(3-chlorophenyl)-N'-(1-methyl-4-piperidinyl)urea.
Wissenschaftliche Forschungsanwendungen
N-(3-chlorophenyl)-N'-(1-methyl-4-piperidinyl)urea has been studied for its potential therapeutic applications in various disease conditions. One of the most promising applications of N-(3-chlorophenyl)-N'-(1-methyl-4-piperidinyl)urea is in the treatment of cancer. Studies have shown that N-(3-chlorophenyl)-N'-(1-methyl-4-piperidinyl)urea can inhibit the growth of cancer cells by inducing apoptosis and inhibiting the proliferation of cancer cells. N-(3-chlorophenyl)-N'-(1-methyl-4-piperidinyl)urea has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-3-(1-methylpiperidin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O/c1-17-7-5-11(6-8-17)15-13(18)16-12-4-2-3-10(14)9-12/h2-4,9,11H,5-8H2,1H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MICLGHCQEMCZSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[1-(1-cyclohexen-1-ylacetyl)-4-piperidinyl]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B5970242.png)
![1-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-3-methoxypiperidine](/img/structure/B5970248.png)
![2-[(3-chloro-2-methylphenyl)imino]-5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B5970260.png)

![N-[(1-cyclopentyl-4-piperidinyl)methyl]-4,4,4-trifluoro-N-(tetrahydro-2-furanylmethyl)-1-butanamine](/img/structure/B5970266.png)
![methyl 4-(3-{[1-(1,3-benzodioxol-5-yl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B5970282.png)
![1-{[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]methyl}-3-(methoxymethyl)piperidine](/img/structure/B5970285.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2-chlorobenzyl)-N~2~-methylglycinamide](/img/structure/B5970292.png)
![N-(2-methoxybenzyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-3-piperidinecarboxamide](/img/structure/B5970297.png)
![N'-[4-(diethylamino)-2-hydroxybenzylidene]-4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B5970307.png)
![1-{[(4,5-diphenyl-1,3-oxazol-2-yl)thio]methyl}-3,3-dimethyl-3,4-dihydroisoquinoline](/img/structure/B5970309.png)
![7-(2-fluoro-5-methoxybenzyl)-2-[3-(1H-tetrazol-1-yl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B5970314.png)
![[1-({1-[(8-methylimidazo[1,2-a]pyridin-3-yl)acetyl]-3-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B5970315.png)